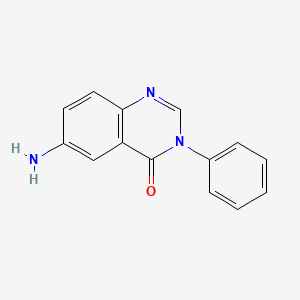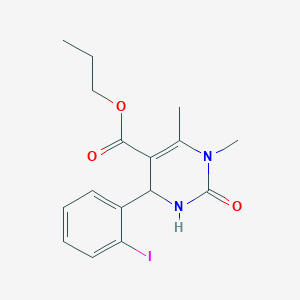
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea” is a compound with the molecular formula C20H23N3O and a molecular weight of 321.424 . It is available from suppliers such as Life Chemicals Inc .
Molecular Structure Analysis
The compound has the following SMILES structure: CCCCc1ccc (NC (=O)Nc2cn ©c3ccccc23)cc1 . This indicates that it has a butylphenyl group attached to an indole group via a urea linkage .Physical And Chemical Properties Analysis
The solubility of this compound in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Type 2 Ligands
- Indol-3-yl-oxoacetamides, a class to which N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide belongs, have been synthesized and evaluated for their biological activity. A study found that certain derivatives are potent and selective ligands for the cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).
Antiplasmodial Properties
- N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, closely related to N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, demonstrated potential in vitro antiplasmodial properties against Plasmodium falciparum. The mode of action against the plasmodial parasite is explained through molecular docking (Mphahlele et al., 2017).
Antimicrobial Agents
- A series of indolin-1-yl)-N-aryl acetamide derivatives, structurally similar to N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, were synthesized and showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anti-Diabetic Agents
- Indole-based compounds, including N-substituted acetamides, were evaluated for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Certain compounds demonstrated significant inhibition potential (Nazir et al., 2018).
Urease Inhibitors
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potent in vitro inhibitory potential against the urease enzyme. Their molecular docking studies were in agreement with experimental data, suggesting their therapeutic potential (Nazir et al., 2018).
Cytotoxic Agents
- Synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives showed cytotoxic activity against breast cancer cells, with some derivatives displaying high selectivity towards cancer cells (Modi et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-6-14-9-11-15(12-10-14)22-20(24)19(23)17-13-21-18-8-5-4-7-16(17)18/h4-5,7-13,21H,2-3,6H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWOCGRYZMNGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


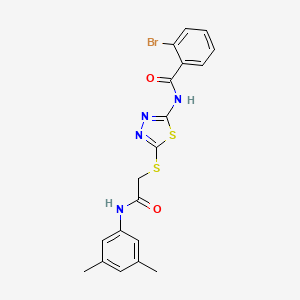

![benzofuran-2-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372079.png)

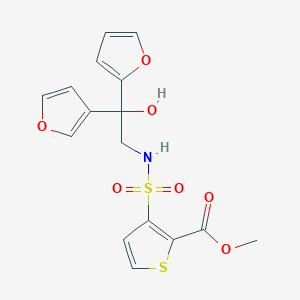
![3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B2372085.png)
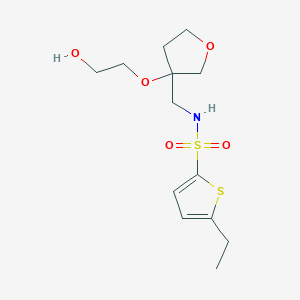
![5-Methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2372088.png)
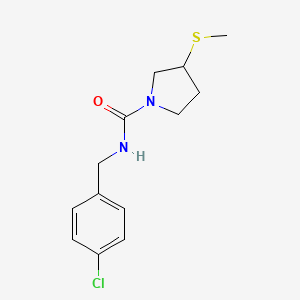
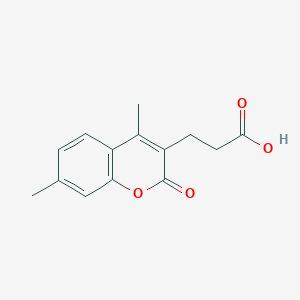
![1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid](/img/structure/B2372095.png)
